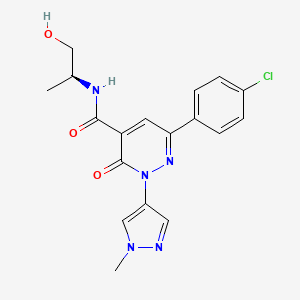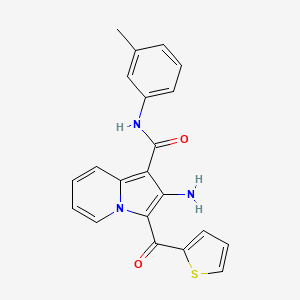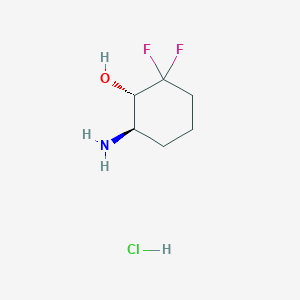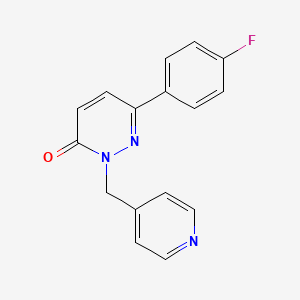![molecular formula C15H20ClNO4S B2698549 9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1022389-35-0](/img/structure/B2698549.png)
9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, also known as L-655,708, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of spirocyclic compounds and has been found to have a wide range of biochemical and physiological effects. In
科学的研究の応用
Structural Analysis and Synthesis
- High-resolution NMR techniques and crystal X-ray diffraction have been utilized to elucidate the stereoscopic structures of related compounds, achieving complete and accurate assignment of spectral data (Xiao-Qiao Sun et al., 2010).
- A novel Prins cascade process has been developed for the synthesis of derivatives, marking a significant advancement in the creation of spiromorpholinotetrahydropyran derivatives (B. Reddy et al., 2014).
Material Science and Polymer Stabilization
- Studies on polymer stabilizers have shown the effectiveness of certain derivatives in synergistic stabilization mechanisms between phenolic and thiopropionate type antioxidants, highlighting the importance of associations through hydrogen bonding for stabilization (Shin-ichi Yachigo et al., 1992).
- The antioxidant properties of similar compounds have been evaluated for their discoloration resistance against nitrogen dioxide, providing insights into their potential applications in preventing NOx gas discoloration in polymers (Shin-ichi Yachigo et al., 1992).
Antiviral and Antibacterial Applications
- Derivatives have been explored for their potential in antiviral acyclonucleosides synthesis, demonstrating an efficient route for the synthesis of key intermediates (M. Pardhasaradhi et al., 1998).
- Exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents has led to the synthesis of new fluoroquinolone derivatives with activity against specific bacterial strains, opening avenues for targeted antibacterial therapies (A. Lukin et al., 2022).
特性
IUPAC Name |
9-(3-chloro-4-methylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-12-3-4-13(11-14(12)16)22(18,19)17-7-5-15(6-8-17)20-9-2-10-21-15/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHFTXOXXIDADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)


![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)
![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2698480.png)



